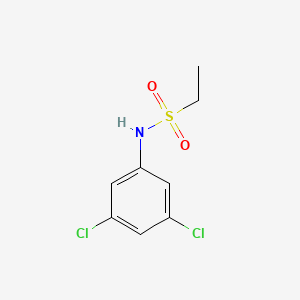
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further fused with a dihydrobenzodioxin moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-methylbenzoic acid.
Reduction: The 3-bromo-2-methylbenzoic acid is reduced to 3-bromo-2-methylbenzyl alcohol using a reducing agent such as lithium aluminum hydride.
Cyclization: The 3-bromo-2-methylbenzyl alcohol is then subjected to cyclization with catechol in the presence of a suitable catalyst to form the dihydrobenzodioxin ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The dihydrobenzodioxin ring can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.
Oxidation: Oxidizing agents such as Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzodioxin derivatives.
Aplicaciones Científicas De Investigación
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-methylphenylboronic acid
- 3-Bromo-2-methylbenzyl alcohol
- 2,3-Dihydro-1,4-benzodioxin derivatives
Uniqueness
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin is unique due to its specific substitution pattern and the presence of the dihydrobenzodioxin ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H13BrO2 |
|---|---|
Peso molecular |
305.17 g/mol |
Nombre IUPAC |
6-(3-bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C15H13BrO2/c1-10-12(3-2-4-13(10)16)11-5-6-14-15(9-11)18-8-7-17-14/h2-6,9H,7-8H2,1H3 |
Clave InChI |
CSZWXZJVXBXPMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Br)C2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine](/img/structure/B13937393.png)

![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)

